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Compound of Interest

Compound Name: Sergliflozin Etabonate

Cat. No.: B1681633 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Phase I clinical trial data for

Sergliflozin Etabonate, a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, with

other drugs in its class. The information is intended to offer an objective overview of its

performance, supported by available experimental data, to aid in research and drug

development efforts.

Introduction to Sergliflozin Etabonate and SGLT2
Inhibition
Sergliflozin Etabonate is a prodrug that is rapidly and extensively converted in the body to its

active form, sergliflozin.[1] Sergliflozin is a selective inhibitor of the sodium-dependent glucose

cotransporter 2 (SGLT2), a protein responsible for the majority of glucose reabsorption in the

kidneys.[1] By inhibiting SGLT2, sergliflozin promotes the excretion of glucose in the urine,

thereby lowering blood glucose levels. This mechanism of action is independent of insulin

secretion, offering a novel approach to glycemic control in individuals with type 2 diabetes.

Comparative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of Sergliflozin
Etabonate and other selected SGLT2 inhibitors from Phase I single-dose studies conducted in

healthy volunteers.
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Table 1: Single-Dose Pharmacokinetics of SGLT2 Inhibitors in Healthy Volunteers

Parameter
Sergliflozin
Etabonate
(Sergliflozin)

Canagliflozin Dapagliflozin Empagliflozin

Dose 5 - 500 mg[1] 100 mg / 300 mg 5 mg / 10 mg 10 mg / 25 mg[2]

Tmax (median,

hours)
0.5 - 0.75[1] ~1.0[3] ≤1.5 1.5 - 2.1[2]

Cmax (ng/mL) Dose-dependent 1178 / 4113[3] -

Dose-

proportional

increase[2]

AUC0-∞

(ng·h/mL)
Linear kinetics[1]

10,521 /

33,583[3]
-

Dose-

proportional

increase[2]

Half-life (t½,

hours)
~0.5 - 1.0[1] 16.0 / 16.2[3] 10 - 12 up to 13.1[2]

Comparative Pharmacodynamic Data
The primary pharmacodynamic effect of SGLT2 inhibitors is the induction of urinary glucose

excretion (UGE).

Table 2: Single-Dose 24-hour Urinary Glucose Excretion in Healthy Volunteers
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Drug Dose Mean 24-hour UGE (grams)

Sergliflozin Etabonate
Dose-related increase

observed[1][4]
Data not specified in grams

Canagliflozin 100 mg 33.8[3]

300 mg 42.9[3]

Dapagliflozin 5 mg 28.1 (at steady state)

10 mg 41.1 (at steady state)

Empagliflozin 10 mg ~74[2]

25 mg ~90[2]

Experimental Protocols
Pharmacokinetic Analysis: Plasma Concentration of
SGLT2 Inhibitors
Objective: To quantify the concentration of the SGLT2 inhibitor and its metabolites in human

plasma over time.

Methodology: High-Performance Liquid Chromatography coupled with Tandem Mass

Spectrometry (HPLC-MS/MS) is the standard method.

Sample Preparation:

A one-step protein precipitation is performed by adding acetonitrile (containing 0.1%

formic acid) to the plasma samples.[5][6]

The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

The supernatant, containing the drug, is then transferred for analysis.

Chromatographic Separation:

The extracted sample is injected into an HPLC system.
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Separation is achieved on a C18 analytical column (e.g., Xbridge C18).[5][6]

A mobile phase consisting of a gradient of water and acetonitrile, both containing

ammonium formate and formic acid, is used to elute the drug.[5][6]

Mass Spectrometric Detection:

The eluent from the HPLC is introduced into a triple quadrupole mass spectrometer with

an electrospray ionization (ESI) source operating in positive ion mode.[5][6]

Quantification is performed using Multiple Reaction Monitoring (MRM) of specific

precursor-to-product ion transitions for each SGLT2 inhibitor.[5][6]

Pharmacodynamic Analysis: Urinary Glucose Excretion
Objective: To measure the amount of glucose excreted in the urine following the administration

of an SGLT2 inhibitor.

Methodology: A quantitative enzymatic glucose oxidase procedure is commonly employed.

Urine Collection:

24-hour urine samples are collected from subjects at baseline and after drug

administration.

Sample Preparation:

Urine samples may require treatment with a mixed-bed resin to remove substances that

can interfere with the enzymatic assay.[7]

Enzymatic Assay:

The assay is based on the oxidation of glucose by the enzyme glucose oxidase, which

produces hydrogen peroxide.[8]

The hydrogen peroxide, in the presence of peroxidase, reacts with a chromogenic

substrate to produce a colored product.
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The intensity of the color is proportional to the glucose concentration and is measured

spectrophotometrically.

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Canagliflozin, a novel inhibitor of sodium glucose co-transporter 2, dose dependently
reduces calculated renal threshold for glucose excretion and increases urinary glucose
excretion in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

2. dovepress.com [dovepress.com]

3. Pharmacokinetics, Pharmacodynamics, and Safety of Single-Dose Canagliflozin in
Healthy Chinese Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

4. Single-dose pharmacokinetics and pharmacodynamics of sergliflozin etabonate, a novel
inhibitor of glucose reabsorption, in healthy volunteers and patients with type 2 diabetes
mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

5. A new HPLC-MS/MS method for the simultaneous quantification of SGLT2 inhibitors and
metformin in plasma and its application to a pharmacokinetic study in healthy volunteers -
PubMed [pubmed.ncbi.nlm.nih.gov]

6. researchgate.net [researchgate.net]

7. diabetesjournals.org [diabetesjournals.org]

8. academic.oup.com [academic.oup.com]

To cite this document: BenchChem. [A Comparative Guide to the Phase I Clinical Trial Data
of Sergliflozin Etabonate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1681633#clinical-trial-data-interpretation-for-
sergliflozin-etabonate-phase-i-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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